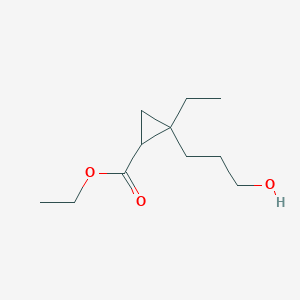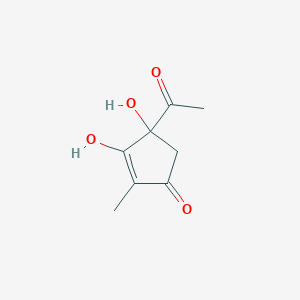
trans-Dichloro(acetonitrile)(triphenylphosphine)palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Dichloro(acetonitrile)(triphenylphosphine)palladium: is a coordination compound of palladium. It is known for its application as a catalyst in various organic reactions, particularly in cross-coupling reactions. The compound features a palladium center coordinated to two chloride ligands, one acetonitrile ligand, and one triphenylphosphine ligand.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichloro(acetonitrile)(triphenylphosphine)palladium typically involves the reaction of palladium(II) chloride with triphenylphosphine and acetonitrile. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows: [ \text{PdCl}_2 + \text{PPh}_3 + \text{CH}_3\text{CN} \rightarrow \text{trans-PdCl}_2(\text{PPh}_3)(\text{CH}_3\text{CN}) ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: trans-Dichloro(acetonitrile)(triphenylphosphine)palladium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to form palladium(0) complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrazine or sodium borohydride are used.
Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) complexes.
Substitution: New palladium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is widely used as a catalyst in various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules.
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly significant in these fields.
Industry: In the industrial sector, trans-Dichloro(acetonitrile)(triphenylphosphine)palladium is used in the production of pharmaceuticals, agrochemicals, and advanced materials due to its catalytic properties.
Wirkmechanismus
The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps during the catalytic cycle. These steps allow the coupling of organic molecules, forming new carbon-carbon or carbon-heteroatom bonds.
Vergleich Mit ähnlichen Verbindungen
Bis(triphenylphosphine)palladium(II) dichloride: Another palladium complex with similar catalytic properties.
trans-Dichlorobis(triphenylphosphine)palladium(II): Used in similar catalytic applications.
Uniqueness: trans-Dichloro(acetonitrile)(triphenylphosphine)palladium is unique due to the presence of the acetonitrile ligand, which can influence the reactivity and selectivity of the compound in catalytic processes.
Eigenschaften
Molekularformel |
C20H18Cl2NPPd |
|---|---|
Molekulargewicht |
480.7 g/mol |
IUPAC-Name |
acetonitrile;dichloropalladium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C2H3N.2ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3;;;/h1-15H;1H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
OAWCTOBFVCLFRR-UHFFFAOYSA-L |
Kanonische SMILES |
CC#N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


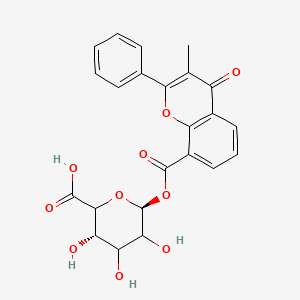


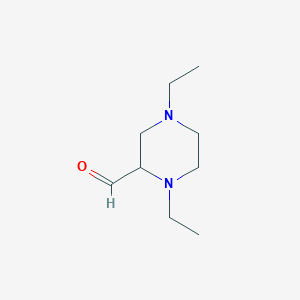
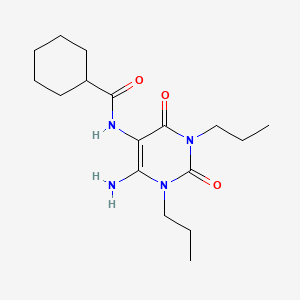
![1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B13814853.png)
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
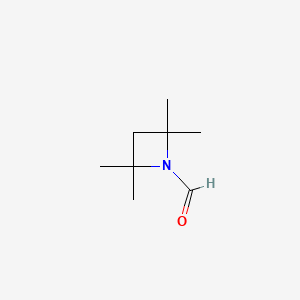

![6-Methyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B13814865.png)


